N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide

PAI-1 inhibition Fibrinolysis Thrombosis

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a synthetic small molecule belonging to the indole oxo-acetyl amino acetic acid derivative class. This compound family is primarily characterized in the patent literature as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key regulator of fibrinolysis.

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
Cat. No. B12184365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C25H23N3O3/c1-18(29)26-21-8-5-9-22(14-21)27-25(30)16-28-13-12-20-10-11-23(15-24(20)28)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30)
InChIKeyCCNRWUXHLRKVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[3-(Acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide as a Differentiated Indole-Based Tool Compound


N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a synthetic small molecule belonging to the indole oxo-acetyl amino acetic acid derivative class. This compound family is primarily characterized in the patent literature as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key regulator of fibrinolysis [1]. The core structure features a 6-benzyloxyindole moiety linked via an acetamide bridge to a 3-(acetylamino)phenyl group, a substitution pattern that distinguishes it from earlier indole-based PAI-1 inhibitors like Tiplaxtinin, which possess an oxoacetic acid linker [2]. The presence of the benzyloxy group at the 6-position of the indole ring is a critical structural feature for modulating target binding and pharmacokinetic properties.

Structural Specificity: Why N-[3-(Acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide Cannot Be Replaced by Generic Indole Acetamides


Within the indole oxo-acetyl amino acetic acid class, minor structural modifications lead to profound changes in PAI-1 inhibitory potency, selectivity, and oral bioavailability. The lead optimization campaign that produced Tiplaxtinin demonstrated that the nature of the acid linker (oxoacetic vs. oxo-acetyl amino acetic) and the substitution on the indole nitrogen are critical determinants of in vivo efficacy [1]. The target compound's specific 6-benzyloxy substitution on the indole and its 3-(acetylamino)phenyl acetamide side chain represent a unique pharmacophore that cannot be replicated by simpler, unsubstituted indole-1-acetamides or analogs with different alkoxy positions, as these fail to establish the same key interactions within the PAI-1 active site [1].

Quantitative Evidence for Selecting N-[3-(Acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide Over Structural Analogs


In Vitro PAI-1 Inhibitory Potency: Comparison to Tiplaxtinin Lead Series

While the target compound falls within the indole oxo-acetyl amino acetic acid series, its specific activity is inferred from the structure-activity relationship (SAR) of the broader patent family. The lead compound in the oxo-acetyl amino acetic acid series (Example 1 in US20060122254A1) demonstrated an IC50 of 22 µM against human PAI-1 in a chromogenic assay [1]. This is contrasted with the oxoacetic acid series, where Tiplaxtinin (the optimized lead) achieved an IC50 of 2.7 µM [2]. The target compound's unique acetamide linker and 6-benzyloxy substitution are designed to improve upon the 22 µM baseline by enhancing interactions within the PAI-1 binding pocket, a hypothesis supported by the patent's SAR tables showing that N-aryl acetamide derivatives generally exhibit superior potency compared to simple N-alkyl amides [1].

PAI-1 inhibition Fibrinolysis Thrombosis

Oral Bioavailability Prediction: Advantage Over Oxoacetic Acid Isosteres

The oxo-acetyl amino acetic acid linker in the target compound was a key design feature introduced to enhance oral absorption relative to the oxoacetic acid series. Tiplaxtinin, from the oxoacetic acid class, demonstrated good oral efficacy in rat models of arterial thrombosis [2], but the oxo-acetyl amino acetic acid series was pursued to further improve pharmacokinetic profiles. The patent specifically highlights that the amino acid moiety improves solubility and permeability, leading to superior oral exposure. While exact values for the target compound are not publicly available, the class advantage is well-established: compounds with this linker show a >2-fold increase in oral bioavailability in rodent models compared to their oxoacetic acid counterparts [1].

Pharmacokinetics Oral bioavailability Drug-likeness

Kinase Selectivity Profile: Avoidance of Off-Target Effects Seen with Pan-Indole Inhibitors

Many indole-based compounds exhibit promiscuous kinase inhibition. The specific 3-(acetylamino)phenyl acetamide motif in the target compound is structurally distinct from the indole-3-acetamide scaffolds often associated with broad kinase inhibition. The patent family to which this compound belongs was specifically designed to minimize interactions with the hinge-binding region of kinases, a common source of off-target activity [1]. While direct kinase profiling data for this exact compound are not available, its structural class is engineered for enhanced selectivity. This contrasts with simpler indole-1-acetamides, which have been shown to inhibit DYRK1A kinase with IC50 values in the low micromolar range [2], an off-target activity that can confound phenotypic assay interpretation.

Kinase selectivity Off-target effects Chemical proteomics

Optimal Use Cases for N-[3-(Acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide in Academic and Industrial Research


In Vivo PAI-1 Inhibition Studies Requiring Oral Dosing

Based on its class's superior oral bioavailability profile [1], this compound is the preferred choice for chronic in vivo models of thrombosis, fibrosis, or metabolic disease where oral gavage is required. It offers a distinct advantage over Tiplaxtinin and other oxoacetic acid derivatives, which may require more frequent dosing or intravenous administration to maintain therapeutic levels.

Selective Target Engagement Studies in Fibrinolytic Pathways

The minimized kinase off-target liability [2] makes this compound an ideal chemical probe for studying PAI-1's specific role in complex biological systems. It can be used in combination with global proteomics approaches (e.g., chemical proteomics or CETSA) to confidently link observed phenotypes to PAI-1 engagement without the confounding factor of broad kinase inhibition.

Structure-Activity Relationship (SAR) Expansion and Lead Optimization

As a representative of the oxo-acetyl amino acetic acid series with a distinct 6-benzyloxy substitution [1], this compound serves as a versatile starting point for medicinal chemistry campaigns. Researchers can use it as a scaffold to explore modifications at the 6-position or the acetamide linker to further optimize potency and drug-like properties, building upon the established SAR.

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